Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate
CAS No.:
Cat. No.: VC15874319
Molecular Formula: C12H11FN2O2
Molecular Weight: 234.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FN2O2 |
|---|---|
| Molecular Weight | 234.23 g/mol |
| IUPAC Name | ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate |
| Standard InChI | InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3 |
| Standard InChI Key | GUXJSHDCEAORRS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=CNC1=CC=CC=C1F)C#N |
Introduction
Structural and Molecular Characteristics
Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (molecular formula: C₁₂H₁₁FN₂O₂; molecular weight: 234.23 g/mol) features a prop-2-enoate backbone substituted with a cyano group at position 2 and a 2-fluoroanilino group at position 3 . The (E)-isomer predominates due to steric and electronic factors favoring trans-configuration . Key structural attributes include:
Stereoelectronic Features
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Cyano Group: Enhances electrophilicity at the α-carbon, facilitating nucleophilic additions.
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Fluorinated Aniline: The ortho-fluorine atom induces electronic effects (e.g., -I, +M) that modulate reactivity and biological target interactions .
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Ester Moiety: Provides sites for hydrolysis or transesterification, enabling derivatization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁FN₂O₂ | |
| Molecular Weight | 234.23 g/mol | |
| Predicted LogP | 2.03 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 |
Synthesis and Optimization
Conventional Synthesis
The compound is synthesized via a one-pot condensation of ethyl cyanoacetate and 2-fluoroaniline under basic conditions:
Reaction Scheme:
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Catalyst: Sodium ethoxide (5–10 mol%).
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Solvent: Ethanol (reflux, 6–8 hours).
Industrial-Scale Methods
Continuous flow reactors improve efficiency by maintaining optimal temperature (80–90°C) and reducing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .
Biological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), activity correlates with membrane disruption observed in fluorescence assays.
Table 2: Biological Activity Profile
| Target | Activity | Model System | Source |
|---|---|---|---|
| HeLa Cells | IC₅₀ = 14.2 μM | In vitro | |
| ERα Binding | Kᵢ = 8.7 nM | Computational | |
| S. aureus | MIC = 32 μg/mL | Broth dilution |
Applications in Organic Synthesis
Heterocycle Construction
The compound serves as a precursor for pyridine and quinoline derivatives via [4+2] cycloadditions . For example, reaction with hydroxylamine yields 2-aminopyridine-3-carbonitrile (yield: 82%) .
Coordination Polymers
In materials science, it acts as a ligand for Cu(II) and Zn(II) ions, forming luminescent polymers with potential sensor applications.
Future Directions
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